N-(4-ethylphenyl)-2-[2-(5-methyl-1,3,4-oxadiazol-2-yl)-1H-indol-1-yl]acetamide
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Description
N-(4-ethylphenyl)-2-[2-(5-methyl-1,3,4-oxadiazol-2-yl)-1H-indol-1-yl]acetamide is a useful research compound. Its molecular formula is C21H20N4O2 and its molecular weight is 360.417. The purity is usually 95%.
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Scientific Research Applications
NMR Study of Novel 1,3,4-Oxadiazole Derivative
A study by Li Ying-jun (2012) focused on the NMR characterization of a novel 1,3,4-oxadiazole derivative, similar in structure to the compound . This study highlighted the importance of NMR techniques in determining the structural properties of such compounds, which is crucial for understanding their potential applications in various fields, including pharmaceuticals and materials science (Li Ying-jun, 2012).
Pharmacological Evaluation as CRMP 1 Inhibitors
Panchal, I. I., Rajput, R., & Patel, A. D. (2020) explored the design and synthesis of 1,3,4-Oxadiazole derivatives for their potential as Collapsin Response Mediator Protein 1 (CRMP 1) inhibitors, relevant in the context of small lung cancer. This research is significant in understanding how modifications to the 1,3,4-oxadiazole structure can impact its biological activity and potential therapeutic applications (Panchal, Rajput, & Patel, 2020).
Antimicrobial and Hemolytic Activity
Research by Gul, S. et al. (2017) focused on the antimicrobial and hemolytic activities of 2,5-disubstituted 1,3,4-oxadiazole compounds. This study is particularly relevant for understanding the potential of such compounds in medical applications, especially as antimicrobial agents (Gul et al., 2017).
Synthesis and Antibacterial Evaluation
Another study by Rao, A. R., & Reddy, V. (1994) delved into the synthesis and in vitro antihistaminic activity of various 1,3,4-oxadiazole compounds. Their research provides insights into the potential of these compounds as H1-antihistaminics, highlighting their therapeutic relevance (Rao & Reddy, 1994).
Properties
IUPAC Name |
N-(4-ethylphenyl)-2-[2-(5-methyl-1,3,4-oxadiazol-2-yl)indol-1-yl]acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H20N4O2/c1-3-15-8-10-17(11-9-15)22-20(26)13-25-18-7-5-4-6-16(18)12-19(25)21-24-23-14(2)27-21/h4-12H,3,13H2,1-2H3,(H,22,26) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YFJOBZNKLHEWLA-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC=C(C=C1)NC(=O)CN2C3=CC=CC=C3C=C2C4=NN=C(O4)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H20N4O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
360.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
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